N-(5-hydroxy-9H-fluoren-2-yl)acetamide

Vue d'ensemble

Description

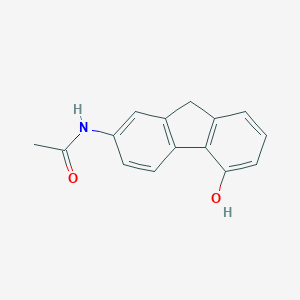

N-(5-hydroxy-9H-fluoren-2-yl)acetamide is a chemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . This compound is a member of the fluorenes family and is known for its unique structural properties, which include a hydroxy group attached to the fluorenyl ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-9H-fluoren-2-yl)acetamide typically involves the reaction of 5-hydroxy-2-fluorenylamine with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions, including temperature, pressure, and reaction time, to optimize yield and purity . The final product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-hydroxy-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted acetamide derivatives.

Applications De Recherche Scientifique

Key Reactions

The compound can participate in various chemical reactions:

- Oxidation : The hydroxy group can be oxidized to form ketone or aldehyde derivatives.

- Reduction : It can be reduced to yield corresponding amines.

- Substitution : The acetamide group allows for nucleophilic substitution reactions.

Chemistry

N-(5-hydroxy-9H-fluoren-2-yl)acetamide serves as a precursor in synthesizing more complex organic molecules. It is also utilized as a reagent in various organic reactions, facilitating the development of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

The compound has been studied for its biological activities, particularly in relation to its effects on cellular processes and enzyme inhibition. The hydroxy group enhances its ability to form hydrogen bonds with biological macromolecules, influencing their function.

Medicine

Research indicates potential therapeutic properties, including:

- Anti-inflammatory effects : Investigations into its role in modulating inflammatory pathways.

- Anticancer activity : Studies have explored its efficacy against various cancer cell lines, suggesting it may inhibit tumor growth.

This compound has been implicated in several biological mechanisms:

- Carcinogenicity and Mutagenicity : As a derivative of 2-acetylaminofluorene, it has shown potential carcinogenic effects in animal models. Metabolic activation via cytochrome P450 enzymes produces reactive intermediates capable of binding to DNA, leading to mutations.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications for diseases characterized by dysregulated enzyme activity.

Case Studies

Several studies have highlighted the significance of this compound:

- Tumor Induction Studies : In rodent models, compounds similar to this compound have induced tumors in the liver and bladder. These findings underscore the importance of understanding chemical carcinogenesis.

- Metabolic Pathway Analysis : Research has demonstrated that this compound undergoes metabolic activation leading to reactive metabolites that can bind to DNA. This aspect is crucial for elucidating its mutagenic properties.

- Enzyme Interaction Studies : Investigations into how this compound interacts with specific enzymes have revealed its potential role as an inhibitor. This property could be leveraged for developing new therapeutic agents targeting enzyme-related diseases.

Mécanisme D'action

The mechanism of action of N-(5-hydroxy-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the acetamide moiety play crucial roles in its biological activity . The compound can interact with enzymes and receptors, leading to modulation of cellular processes . The exact molecular targets and pathways involved are still under investigation .

Comparaison Avec Des Composés Similaires

Activité Biologique

N-(5-hydroxy-9H-fluoren-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a hydroxy group at the 5-position of the fluorenyl moiety and an acetamide functional group. These structural components are crucial for its biological interactions:

- Molecular Formula : C₁₃H₁₃NO₂

- Molecular Weight : Approximately 219.25 g/mol

The hydroxy group enhances the compound's ability to form hydrogen bonds, which can influence its interaction with biological macromolecules such as proteins and nucleic acids, potentially impacting enzyme activities and cellular signaling pathways.

This compound's biological activity is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Receptor Interaction : It may bind to receptors that modulate cellular responses, influencing processes such as inflammation and cell proliferation.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, contributing to its potential therapeutic effects against oxidative stress-related diseases.

Anticancer Properties

Recent studies have indicated that this compound possesses significant anticancer properties:

- In Vitro Studies : The compound demonstrated antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. IC₅₀ values ranged from 10 to 50 µM, indicating moderate potency compared to standard chemotherapeutic agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Minimum Inhibitory Concentration (MIC) : Ranged from 50 to 100 µg/mL, showing potential as an antimicrobial agent.

Study on Antiproliferative Effects

A study published in a peer-reviewed journal explored the antiproliferative effects of this compound on MCF-7 breast cancer cells. The researchers observed that treatment with the compound led to cell cycle arrest in the G₂/M phase and induced apoptosis, suggesting a mechanism involving disruption of microtubule dynamics similar to known antimitotic drugs .

In a detailed investigation, researchers utilized confocal microscopy and flow cytometry to analyze how this compound affects microtubule organization in treated cells. The findings indicated significant alterations in microtubule structure, leading to mitotic catastrophe—an effect that is characteristic of compounds targeting tubulin .

Propriétés

IUPAC Name |

N-(5-hydroxy-9H-fluoren-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-9(17)16-12-5-6-13-11(8-12)7-10-3-2-4-14(18)15(10)13/h2-6,8,18H,7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAMHNIXDQRUHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150835 | |

| Record name | Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-55-3 | |

| Record name | N-(5-Hydroxy-9H-fluoren-2-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC9867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(5-hydroxy-9H-fluoren-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.